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molecular formula C8H7N3O2 B1455517 Methyl imidazo[1,2-A]pyrimidine-7-carboxylate CAS No. 375857-87-7

Methyl imidazo[1,2-A]pyrimidine-7-carboxylate

Cat. No. B1455517
M. Wt: 177.16 g/mol
InChI Key: SWXLYVRMAFZYTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06900215B2

Procedure details

A mixture of imidazo[1,2-α]pyrimidine-7-carboxylic acid methyl ester (580 mg) and 28% ammonium hydroxide was heated at 100° C. in a sealed tube for 2 h then cooled to ambient temperature. The resulting solid was filtered, washed with ice-cold water and dried under vacuum to give imidazo[1,2-α]pyrimidine-7-carboxylic acid amide (310 mg, 58%) as a white solid: δH (360 MHz, DMSO) 7.61 (1H, d, J 7), 7.77 (1H, s), 7.92 (1H, d, J 1), 8.09 (1H, d, J 1), 8.32 (1H, s), 9.11 (1H, d, J 7).
Quantity
580 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[CH:10]=[CH:9][N:8]2[CH:11]=[CH:12][N:13]=[C:7]2[N:6]=1)=O.[OH-].[NH4+:15]>>[N:13]1[CH:12]=[CH:11][N:8]2[CH:9]=[CH:10][C:5]([C:3]([NH2:15])=[O:2])=[N:6][C:7]=12 |f:1.2|

Inputs

Step One
Name
Quantity
580 mg
Type
reactant
Smiles
COC(=O)C1=NC=2N(C=C1)C=CN2
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
then cooled to ambient temperature
FILTRATION
Type
FILTRATION
Details
The resulting solid was filtered
WASH
Type
WASH
Details
washed with ice-cold water
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
N=1C=CN2C1N=C(C=C2)C(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 310 mg
YIELD: PERCENTYIELD 58%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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